Boc-Met(O2)-OH
Overview
Description
Boc-Met(O2)-OH, also known as Boc-L-methionine sulfone, is a compound with the empirical formula C10H19NO6S . It has a molecular weight of 281.33 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of Boc-Met(O2)-OH isCC(C)(C)OC(=O)NC@@H(=O)=O)C(O)=O
. The InChI is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
. Physical And Chemical Properties Analysis
Boc-Met(O2)-OH has an assay of ≥96.0% (TLC) . Its optical activity is [α]20/D −13.5±1°, c = 1% in DMF . It is a solid at room temperature .Scientific Research Applications
Hydrogenation Pathways Using Bond-Order-Conservation (BOC) Method : Shustorovich and Bell (1988) analyzed CO hydrogenation pathways using the BOC method, focusing on the formation of CH4 through C-O bond cleavage of CO over Ni, Pd, and Pt surfaces. Their calculations indicated the significance of direct dissociation and hydrogen-assisted dissociation in these processes (Shustorovich & Bell, 1988).
(BiO)2CO3-Based Photocatalysts : Ni et al. (2016) reviewed the fabrication, modification, and application of (BiO)2CO3 (BOC), an Aurivillius-related oxide with potential applications in healthcare, photocatalysis, and other fields. They discussed strategies to enhance the visible light-driven photocatalytic performance of BOC (Ni et al., 2016).
Domestication of Ortho-Quinone Methides : Bai et al. (2014) explored the use of ortho-quinone methides (o-QMs) in organic synthesis, including a method to generate o-QMs from salicylaldehydes, particularly OBoc derivatives. This work demonstrated the application of o-QMs in diastereocontrolled reactions (Bai et al., 2014).
Electrochemical Efficiency of Hydroxyl Radical Formation : Henke et al. (2018) studied the electrochemical formation of hydroxyl radicals on boron-doped diamond electrodes. They found that hydrophobic, polyfluorinated molecular ligands enhanced electrochemical efficiency for hydroxyl radical production compared to other functionalizations (Henke et al., 2018).
Electron Transfer for Bilirubin Oxidase : Antiochia et al. (2019) compared direct and mediated electron transfer using bilirubin oxidase (BOD) from Myrothecium verrucaria for the oxygen reduction reaction. The study highlighted the catalytic cycle of BOD and the effects of inhibitors on the reaction (Antiochia et al., 2019).
Protein Damage and Degradation by Oxygen Radicals : Davies and Delsignore (1987) investigated how proteins exposed to hydroxyl radical (•OH) or a combination of •OH and superoxide anion radical underwent alterations in primary structure and proteolytic susceptibility (Davies & Delsignore, 1987).
Oxygen Vacancy Concentration in Bi2O2CO3 : Yu et al. (2018) reported on the development of oxygen vacancy concentration-tunable Bi2O2CO3 (BOC) via a precipitation approach with glyoxal as a reductant. This work explored the impact of oxygen vacancies on photocatalytic performance (Yu et al., 2018).
Photocatalytic Activity and Selectivity of Bi2O2CO3 Nanosheets : Liu et al. (2019) studied the role of artificial oxygen vacancies in enhancing the photocatalytic activity and selectivity of bismuth carbonate (Bi2O2CO3, BOC) nanosheets. They found significant improvements in photocatalytic performance and selectivity due to these vacancies (Liu et al., 2019).
Removal of Excess Di-tert-butyl Dicarbonate (BOC)2O : Basel and Hassner (2001) described procedures using imidazole or trifluoroethanol for the removal of excess (BOC)2O, typically used in NH or OH protection. They found these reagents to be mild, efficient, and inexpensive (Basel & Hassner, 2001).
Safety And Hazards
Boc-Met(O2)-OH may cause long-lasting harmful effects to aquatic life . It harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426913 | |
Record name | Boc-Met(O2)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met(O2)-OH | |
CAS RN |
60280-45-7 | |
Record name | Boc-Met(O2)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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